2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 2. The triazole ring is further linked via a thioether bridge to an acetamide moiety, which is N-substituted with a thiazol-2-yl group. Its structural complexity integrates pharmacophores known for diverse biological activities:
- Indole moiety: Implicated in receptor binding (e.g., serotoninergic pathways) and anticancer activity .
- 1,2,4-Triazole: Enhances metabolic stability and modulates enzyme inhibition (e.g., cyclooxygenase, leukotriene biosynthesis) .
- Thiazole-acetamide: Common in anticonvulsant and antimicrobial agents due to its electron-rich sulfur-containing ring .
Synthetic routes typically involve multi-step heterocyclization, as seen in analogous compounds (e.g., coupling of indole-3-acetic hydrazide with carbon disulfide, followed by substitution reactions) . Spectral characterization (1H/13C NMR, HRMS) confirms regioselectivity and purity .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-26-8-7-24-16(13-10-20-14-5-3-2-4-12(13)14)22-23-18(24)28-11-15(25)21-17-19-6-9-27-17/h2-6,9-10,20H,7-8,11H2,1H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQYFACAZOZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates multiple bioactive moieties, including an indole and a triazole, which are known for their roles in various pharmacological effects. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H20N6O2S2
- Molecular Weight : 416.53 g/mol
- CAS Number : 852144-51-5
The compound features a unique arrangement of functional groups that enhance its biological activity. The indole ring is associated with interactions with serotonin receptors, while the triazole moiety is recognized for its ability to inhibit cytochrome P450 enzymes, crucial in drug metabolism.
Antimicrobial Activity
Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 6.2 μM |
| Compound B | E. coli | 12.5 μM |
| Compound C | Pseudomonas aeruginosa | 15 μM |
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research indicates that similar triazole derivatives have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells .
Case Study: Anticancer Activity Assessment
In a recent study, a related triazole compound demonstrated an IC50 value of 43.4 μM against T47D breast cancer cells, indicating moderate efficacy in inhibiting cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and triazole rings likely bind to these targets, modulating their activities and triggering biochemical pathways that lead to therapeutic effects .
Synthesis and Structural Modifications
The synthesis of This compound typically involves multi-step processes that can be optimized for yield and purity. Various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed in these reactions .
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Oxidation | Potassium permanganate |
| 2 | Reduction | Sodium borohydride |
| 3 | Substitution | Alkyl halides |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant anticancer activity. For instance, studies on triazole derivatives have shown their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The compound's structural characteristics suggest it may interact with specific molecular targets involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. This activity is attributed to the ability of the triazole ring to interfere with cellular processes in microorganisms .
Neuroprotective Effects
The indole moiety is known for its neuroprotective effects, particularly in conditions such as Alzheimer's disease. Compounds containing indole structures have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain . This suggests potential applications in treating neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action for its biological activities often involves enzyme inhibition or modulation of signaling pathways critical for cell survival and proliferation.
Case Studies
- Anticancer Activity : A study investigated the effects of various triazole derivatives on colon carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 μM against HCT116 cells, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of triazole compounds against common pathogens. Results showed that several derivatives had comparable or superior activity to established antibiotics, suggesting their utility in treating resistant infections .
- Neuroprotective Effects : Research focusing on indole-based compounds revealed significant inhibition of acetylcholinesterase activity, with implications for developing new treatments for Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Indole vs. Benzothiazole/Thiophene : The indole group in the target compound may enhance CNS permeability compared to benzo[d]thiazole derivatives (e.g., 5a–m), which prioritize anticonvulsant efficacy .
- Methoxyethyl vs.
- Thiazol-2-yl vs. Naphthyl/Benzyl : The thiazol-2-yl acetamide group is smaller and more polar than naphthyl () or benzyl () substituents, favoring solubility and oral bioavailability.
Anticancer Potential
- The target compound’s indole-triazole scaffold aligns with 2a–i (), which showed IC50 values of 8–35 μM against MCF-7 and HeLa cells. The thioether linkage may enhance redox modulation, akin to thiadiazole derivatives in .
- In contrast, 6s () inhibits leukotriene biosynthesis (IC50 = 0.8 μM), highlighting the divergent effects of benzonitrile vs. indole substituents .
Antimicrobial and Anticonvulsant Activity
- The thiazol-2-yl acetamide group is shared with 5a–m (), which exhibited ED50 values of 12–28 mg/kg in maximal electroshock seizure (MES) tests. However, the target compound’s indole moiety may redirect activity toward Gram-positive bacteria, as seen in indole-oxadiazole hybrids .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to dissolve reactants and stabilize intermediates .
- Catalysts: Triethylamine (TEA) is effective in facilitating thioether bond formation and reducing side reactions .
- Temperature and pH: Maintain temperatures between 60–80°C and a slightly basic pH (8–9) to enhance nucleophilic substitution efficiency .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments and carbon frameworks, particularly the indole NH (~12 ppm) and thiazole protons (~7.5 ppm) .
- IR Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at ~467.6 g/mol) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer: Prioritize assays aligned with structural motifs:
- Anticancer: MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM doses, monitoring IC50 values .
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) to evaluate triazole-thioacetamide interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified groups (e.g., replace 2-methoxyethyl with alkyl chains or aryl rings) .
- Biological Testing: Compare bioactivity data (e.g., IC50, MIC) across analogs to identify critical substituents. For example, bulkier groups may enhance receptor binding but reduce solubility .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DNA topoisomerases, correlating with experimental results .
Q. How can discrepancies in bioactivity data across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Purity Validation: Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven effects .
- Mechanistic Follow-Up: Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify off-target effects or pathway crosstalk .
Q. What strategies stabilize the compound under physiological conditions?
Methodological Answer:
- pH Optimization: Formulate in buffered solutions (pH 6.8–7.4) to prevent hydrolysis of the thioether and triazole groups .
- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug Design: Introduce ester or PEG moieties to enhance solubility and reduce degradation in acidic environments .
Q. How can biological targets be identified using computational methods?
Methodological Answer:
- Pharmacophore Mapping: Use Schrödinger’s Phase to model essential features (e.g., hydrogen-bond acceptors in the triazole ring) .
- Target Prediction: Upload the structure to SwissTargetPrediction or SEA to rank potential targets (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD): Simulate binding stability with top candidates (e.g., 100 ns MD runs in GROMACS) to validate docking results .
Q. What are the challenges in confirming the mechanism of action (MoA)?
Methodological Answer:
- Off-Target Effects: Combine CRISPR-Cas9 knockouts of suspected targets (e.g., EGFR) with rescue experiments to confirm specificity .
- Pathway Analysis: Use phospho-antibody arrays or Western blotting to map signaling pathways (e.g., apoptosis markers like caspase-3) .
- Metabolomics: Track metabolite shifts (via GC-MS) to identify downstream effects of target modulation .
Q. How can synthesis be scaled up without compromising purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced side reactions .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-line Analytics: Use PAT tools (e.g., ReactIR) to monitor reaction progress and terminate at optimal conversion .
Q. How can contradictory data from NMR and X-ray crystallography be resolved?
Methodological Answer:
- Dynamic Effects: Conduct variable-temperature NMR to detect conformational flexibility (e.g., triazole ring flipping) .
- Crystal Packing Analysis: Compare X-ray structures with DFT-optimized gas-phase geometries (Gaussian 16) to identify packing forces .
- 2D NMR: Use NOESY/ROESY to validate spatial proximities inconsistent with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
